molecular formula C21H18O5 B1245578 7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

Cat. No.: B1245578
M. Wt: 350.4 g/mol
InChI Key: VNVXZDRVVHCQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one is a natural product found in Annulohypoxylon truncatum with data available.

Scientific Research Applications

Phytochemistry and Biological Activities

  • A study by Li et al. (2013) on diarylheptanoids from the root bark of Juglans cathayensis found compounds structurally similar to the specified chemical, suggesting potential applications in the exploration of natural product chemistry and phytochemistry (Li et al., 2013).
  • Zhu et al. (2021) reported on pentacyclic triterpenes from Liquidambar formosana, exhibiting anti-angiogenic properties. This points towards potential use in anti-cancer and anti-angiogenic therapies (Zhu et al., 2021).

Chemical Synthesis and Structure-Activity Relationships

  • Klunder et al. (1985) explored the electronic effects of methoxy substituents on cage-like structures, similar to the specified chemical, indicating relevance in synthetic organic chemistry and structure-function analysis (Klunder et al., 1985).

Metabolic and Physiological Implications

  • Mas et al. (2012) investigated lipid mediators derived from fatty acids, focusing on compounds structurally related to the specified chemical, thereby highlighting potential implications in metabolic studies and inflammatory processes (Mas et al., 2012).

Bioactivity and Pharmacological Potential

  • Ghanadian et al. (2014) isolated compounds from Pycnocycla spinosa with effects on smooth muscle contractions, suggesting a line of research in gastrointestinal and smooth muscle pharmacology (Ghanadian et al., 2014).
  • Akihisa et al. (2009) studied triterpene acids from Poria cocos, focusing on their anti-tumor-promoting effects, indicating potential applications in cancer research and therapy (Akihisa et al., 2009).

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

7,15,19-trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

InChI

InChI=1S/C21H18O5/c1-26-16-8-15(25)21-17-10-3-2-4-12(22)18(10)14(24)7-11(17)9-5-6-13(23)20(16)19(9)21/h2-6,11,15-16,22-23,25H,7-8H2,1H3

InChI Key

VNVXZDRVVHCQPB-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2=C3C(CC(=O)C4=C3C=CC=C4O)C5=C2C1=C(C=C5)O)O

Synonyms

3-methoxy-1,4,9-trihydroxy-1,2,3,6b-tetrahydrobenzo(j)fluoranthen-8(7H)-one
hypoxylonol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 2
7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 3
7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 4
7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 5
7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one
Reactant of Route 6
7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one

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